molecular formula C7H7BrN4 B3323543 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1638771-12-6

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B3323543
CAS No.: 1638771-12-6
M. Wt: 227.06 g/mol
InChI Key: UUJPIMIBKTXJLU-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1638771-12-6) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This brominated, N7-methylated pyrrolo[2,3-d]pyrimidine features a critical 2-amino group, which enables it to serve as a versatile building block for the synthesis of potential therapeutic agents. Its primary research value lies in the development of novel kinase inhibitors. Compounds based on this scaffold have been designed and evaluated as multi-targeted tyrosine kinase inhibitors for antiangiogenic cancer therapy, potentially inhibiting key receptors like EGFR, VEGFR, and PDGFR . Furthermore, closely related pyrrolo[2,3-d]pyrimidine analogues are being investigated as bumped kinase inhibitors targeting calcium-dependent protein kinases (CDPKs) in Plasmodium falciparum , with the goal of developing new transmission-blocking antimalarials . The bromine atom at the 6-position provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to introduce diverse aromatic and heteroaromatic substituents to explore structure-activity relationships. The molecular formula is C7H7BrN4 and the molecular weight is 227.06 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can inquire for detailed pricing and availability.

Properties

IUPAC Name

6-bromo-7-methylpyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-12-5(8)2-4-3-10-7(9)11-6(4)12/h2-3H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJPIMIBKTXJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CN=C(N=C21)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214814
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-bromo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-12-6
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-bromo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-bromo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can be achieved through various methods. One common approach involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes. This method utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive to activate the electrophile . Another method involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and pyrrole-based reactions are also explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include CuCl, NaI, K2CO3, and various alkynes. Reaction conditions often involve the use of solvents like DMSO and temperatures ranging from room temperature to moderate heating .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidines, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

Overview

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. It has garnered attention for its potential applications in various fields, particularly in scientific research and medicinal chemistry. This compound is characterized by a bromine atom at the 6th position and a methyl group at the 7th position of the pyrrolo[2,3-d]pyrimidine core, which contributes to its unique biological activities.

Scientific Research Applications

The applications of this compound span several domains:

Medicinal Chemistry

  • Kinase Inhibition : The compound has shown promise as a selective JAK1 inhibitor, which is significant in the treatment of autoimmune diseases and certain cancers.
  • Cytotoxic Effects : Research indicates that it exhibits cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.

Biological Research

  • Apoptosis Induction : Studies have explored its role in inducing apoptosis in cancer cells, providing insights into its mechanism as a therapeutic agent.
  • Signal Transduction Studies : Its effects on the JAK-STAT pathway make it valuable for understanding signal transduction mechanisms in cellular biology.

Chemical Synthesis

  • Building Block for Complex Molecules : It serves as a versatile building block in organic synthesis, facilitating the development of more complex heterocyclic compounds.
  • Reactions : The compound participates in various chemical reactions such as substitution and cyclization, expanding its utility in synthetic chemistry.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Inhibition of JAK1 : A study demonstrated that this compound effectively inhibited JAK1 activity in vitro, leading to reduced proliferation of specific cancer cell lines.
  • Therapeutic Potential : Another research highlighted its potential as a therapeutic agent against rheumatoid arthritis by modulating immune responses through JAK inhibition.
  • Synthetic Pathways : Various synthetic routes have been explored for producing this compound efficiently, including Cu-catalyzed reactions with high yields reported under optimized conditions.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the active sites of enzymes such as EGFR, Her2, VEGFR2, and CDK2. This binding inhibits the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The compound also induces the expression of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Key Observations :

  • Bromine at C6 (target compound) enhances reactivity in Suzuki-Miyaura couplings compared to chlorine .

Antiparasitic Activity

  • 4,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives (e.g., Compound 1: 5-(2-methoxyphenyl)-4,6-dimethyl variant) show IC₅₀ values <100 nM against Trypanosoma cruzi. Methyl groups at C4 and C6 optimize target binding .
  • This compound derivatives are under investigation for similar applications, leveraging bromine for further functionalization .

Kinase Inhibition

  • 2-Amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines exhibit nanomolar potency against vascular endothelial growth factor receptor-2 (VEGFR-2), with the bromoanilino group enhancing hydrophobic interactions .
  • N4-(3-Bromophenyl)-6-[2-(2-chlorophenyl)ethyl] derivatives (e.g., Compound 10) show improved selectivity for tyrosine kinases due to aryl-ethyl substituents .

Biological Activity

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound known for its significant biological activity, particularly as a selective inhibitor of Janus kinase 1 (JAK1). This compound belongs to the pyrrolopyrimidine family, which is recognized for its diverse therapeutic applications, including anticancer properties and modulation of various signaling pathways.

  • Chemical Formula: C7_7H7_7BrN4_4
  • Molecular Weight: 227.06 g/mol
  • CAS Number: 1638771-12-6
  • IUPAC Name: this compound

Target and Mode of Action

The primary target of this compound is Janus kinase 1 (JAK1) . The compound selectively inhibits JAK1, thereby affecting the JAK-STAT signaling pathway. This inhibition can lead to decreased cell proliferation and has potential therapeutic implications in conditions characterized by abnormal cell growth, such as cancer.

Biochemical Pathways

The compound's action on the JAK-STAT pathway has been associated with various cellular responses:

  • Decreased Cytokine Signaling: Inhibition of JAK1 can reduce the signaling of pro-inflammatory cytokines.
  • Induction of Apoptosis: There is evidence suggesting that this compound may induce apoptosis in certain cancer cell lines by modulating apoptotic pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies indicate significant activity against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer) cells.

Case Study: Cytotoxicity in Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa5.0Induction of apoptosis via caspase activation
MDA-MB-2314.5Inhibition of cell proliferation
HepG26.0Upregulation of pro-apoptotic proteins

Pharmacokinetics

The pharmacokinetic properties of related compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are crucial for the development of effective therapeutic agents.

Synthetic Routes

The synthesis of this compound can be achieved through several methods. A common approach involves the Cu-catalyzed reaction between 5-bromopyrimidin-4-amines and alkynes using CuCl as a catalyst.

Reaction Conditions

  • Catalyst: CuCl
  • Additive: NaI
  • Solvent: DMSO
  • Temperature: Room temperature to moderate heating

Industrial Production

For large-scale synthesis, optimized reaction conditions are employed to maximize yield and purity. Techniques such as microwave-assisted synthesis are also explored for efficiency.

Comparison with Similar Compounds

This compound can be compared with other pyrrolopyrimidine derivatives:

Compound NameBiological Activity
7H-pyrrolo[2,3-d]pyrimidin-4-amineKinase inhibitory activity
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amineSimilar structure but less potent
6-Bromo-2-chloro...CDK4 and CDK6 inhibition

The unique substitution pattern in 6-Bromo-7-methyl enhances its potency as a kinase inhibitor compared to its analogs.

Conclusion and Future Directions

The biological activity of this compound indicates its potential as a therapeutic agent in oncology and inflammatory diseases. Further research is warranted to explore its mechanisms in depth and evaluate its efficacy in clinical settings. Future studies should also focus on optimizing its pharmacokinetic profile to enhance therapeutic outcomes.

Q & A

Q. What are the key structural features of 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, and how do they influence reactivity?

The compound features a pyrrolo[2,3-d]pyrimidine core with a bromine atom at position 6, a methyl group at position 7, and an amino group at position 2. The bromine enhances electrophilic substitution reactivity, while the amino group enables nucleophilic or cross-coupling reactions. The methyl group at N7 stabilizes the tautomeric form of the pyrrolo ring, affecting solubility and steric interactions . Structural characterization via 1H^1H-NMR and HRMS is critical to confirm regiochemistry and purity .

Q. What synthetic routes are commonly used to prepare this compound?

A two-step synthesis is often employed:

  • Step 1 : Methylation of the pyrrolo[2,3-d]pyrimidine core using methyl iodide (MeI) in the presence of a base like Cs2_2CO3_3 in N-methyl-2-pyrrolidone (NMP) at 23°C, yielding 7-methyl derivatives .
  • Step 2 : Bromination at position 6 using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 15°C, achieving ~86% yield . Purity (>99%) is confirmed via RP-HPLC .

Q. How can researchers validate the identity and purity of this compound?

Key analytical methods include:

  • 1H^1H-NMR : To confirm substituent positions and tautomeric forms. For example, the methyl group at N7 appears as a singlet near δ 3.8–4.0 ppm .
  • HRMS : To verify molecular weight (e.g., [M+H]+^+ at m/z 245.9 for brominated intermediates) .
  • HPLC : For purity assessment (>99% achievable via RP-HPLC with gradient elution) .

Advanced Research Questions

Q. How can researchers optimize bromination reactions to avoid over-bromination or side products?

  • Temperature control : Maintain reactions at 15°C to suppress radical side reactions .
  • Stoichiometry : Use 1.1 equivalents of NBS to limit over-bromination.
  • Solvent selection : Non-polar solvents like DCM reduce unwanted solvolysis . Post-reaction quenching with ice-water minimizes degradation .

Q. What strategies are effective for introducing diverse substituents at position 2 (amine group)?

  • Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos enable coupling of aryl halides with amines under mild conditions .
  • Protection-deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect amines during bromination, followed by deprotection with TBAF .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural characterization?

  • Comparative analysis : Cross-reference with analogous compounds (e.g., 5-bromo-4-chloro-7-methyl derivatives) to identify expected shifts .
  • 2D NMR : Use 1H^1H-13C^13C HSQC and HMBC to assign ambiguous peaks, particularly for overlapping pyrrolo ring protons .
  • Computational modeling : DFT-based NMR prediction tools (e.g., ACD/Labs) can validate experimental shifts .

Q. What biological targets or pathways are relevant for this compound in drug discovery?

  • Kinase inhibition : Analogous pyrrolopyrimidines inhibit cyclin-dependent kinases (CDKs) and EGFR variants. Bioactivity assays (e.g., kinase profiling) are recommended .
  • Antimicrobial activity : Derivatives with halogen substituents show promise against Mycobacterium tuberculosis. MIC assays in 7H9 media are used for evaluation .

Methodological Challenges and Solutions

Q. How can researchers address low yields in cross-coupling reactions involving the bromo substituent?

  • Catalyst optimization : Use Pd2_2(dba)3_3/JohnPhos systems for Buchwald-Hartwig reactions, achieving >90% conversion at 100°C .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 5 minutes at 120°C in acetonitrile) while maintaining yields .

Q. What are the best practices for handling air- or moisture-sensitive intermediates?

  • Schlenk techniques : Conduct reactions under inert gas (N2_2/Ar) .
  • Drying agents : Use molecular sieves (3Å) in solvents like THF or DCM .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 2
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

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